
O-(2-Biphenylyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Biphenylyl)hydroxylamine Hydrochloride: is a chemical compound known for its unique structure and properties. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a biphenyl moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Biphenylyl)hydroxylamine Hydrochloride typically involves the reaction of 2-biphenylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis reactions. This method integrates multiple steps, including oxime hydrolysis, hydroxylamine protonation, and separation processes, to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: O-(2-Biphenylyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
O-(2-Biphenylyl)hydroxylamine Hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of O-(2-Biphenylyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C-N, N-N, O-N, and S-N bonds in various chemical reactions. The compound’s molecular targets and pathways include interactions with enzymes and proteins, leading to the formation of stable adducts .
Comparaison Avec Des Composés Similaires
- O-Benzylhydroxylamine Hydrochloride
- O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
- Hydroxylamine-O-sulfonic acid
Comparison: O-(2-Biphenylyl)hydroxylamine Hydrochloride is unique due to its biphenyl moiety, which imparts distinct chemical and physical properties. Compared to O-Benzylhydroxylamine Hydrochloride, it has a more complex structure, leading to different reactivity and applications. The presence of the biphenyl group also enhances its stability and potential biological activities .
Propriétés
Formule moléculaire |
C12H12ClNO |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
O-(2-phenylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H |
Clé InChI |
YQZWRHIQKQAKRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



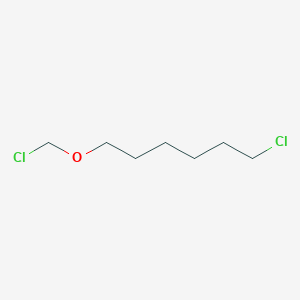
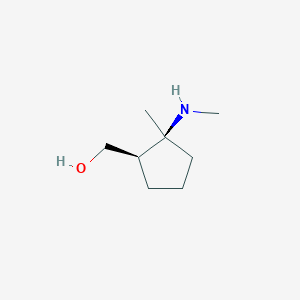


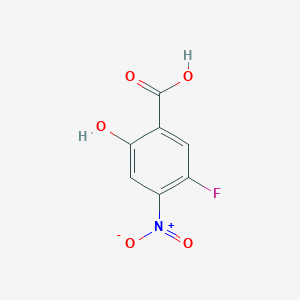
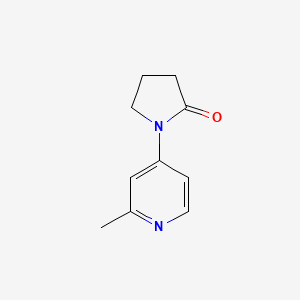


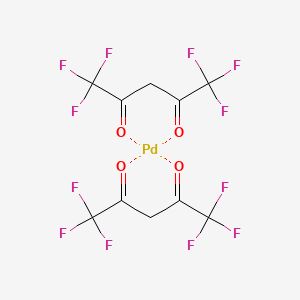
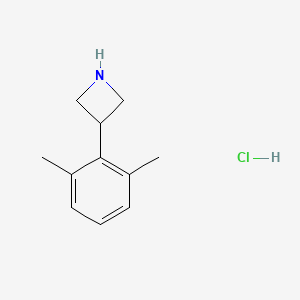

![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

